3-Fluoro-5-(hydroxymethyl)phenol
Overview
Description
3-Fluoro-5-(hydroxymethyl)phenol is an organic compound characterized by the presence of a fluorine atom and a hydroxymethyl group attached to a phenol ring
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 5-(hydroxymethyl)phenol using a fluorinating agent such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).
Hydroxymethylation: Another approach is the hydroxymethylation of 3-fluorophenol using formaldehyde and a suitable catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as 3-fluoro-5-(hydroxymethyl)benzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical reagents include halogens (e.g., bromine) and strong acids (e.g., sulfuric acid).
Major Products Formed:
Oxidation: 3-Fluoro-5-(hydroxymethyl)benzoic acid
Reduction: 3-Fluoro-5-(hydroxymethyl)aniline
Substitution: Various halogenated derivatives
Scientific Research Applications
3-Fluoro-5-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Fluoro-5-(hydroxymethyl)phenol exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, thereby modulating biological pathways.
Comparison with Similar Compounds
3-Fluoro-5-hydroxybenzamide: Similar structure but with an amide group instead of a hydroxymethyl group.
3-Fluoro-4-methylphenol: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness: 3-Fluoro-5-(hydroxymethyl)phenol is unique due to the presence of both fluorine and hydroxymethyl groups on the phenol ring, which can influence its reactivity and binding properties compared to similar compounds.
Biological Activity
3-Fluoro-5-(hydroxymethyl)phenol, a fluorinated phenolic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. The introduction of a fluorine atom can significantly alter the biological properties of organic compounds, influencing their pharmacokinetics and interaction with biological targets.
This compound has the following chemical characteristics:
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 1260762-16-0 |
Molecular Formula | C8H9F1O2 |
Molecular Weight | 172.16 g/mol |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The fluorine atom enhances the compound's lipophilicity, which may facilitate its penetration into biological membranes and improve binding affinity to target proteins.
Enzyme Interaction
Fluorinated compounds often exhibit altered enzymatic interactions compared to their non-fluorinated counterparts. For instance, studies have shown that the presence of a fluorine atom can enhance the binding affinity to enzymes involved in metabolic pathways, similar to the case observed with other fluorinated phenolic compounds .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.
- Antioxidant Properties : The hydroxymethyl group may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like aromatase and steroid sulfatase, which are crucial in hormone synthesis pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various phenolic compounds, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations.
- Aromatase Inhibition : In vitro assays demonstrated that derivatives of fluorinated phenols could inhibit aromatase activity, which is essential for estrogen biosynthesis. The IC50 values for related compounds were reported in the nanomolar range, suggesting potential therapeutic applications in hormone-related disorders .
Structure-Activity Relationship (SAR)
The substitution pattern on the phenolic ring significantly influences the biological activity of this compound:
Substituent Position | Biological Activity Impact |
---|---|
Ortho Position | Increased binding affinity to target enzymes |
Meta Position | Reduced inhibitory effect on aromatase |
Para Position | Variable effects depending on additional functional groups |
Properties
IUPAC Name |
3-fluoro-5-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCWZZPSUZGTMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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